molecular formula C17H18N10O3S2 B4325048 2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B4325048
M. Wt: 474.5 g/mol
InChI Key: NBVNVHGAYPXONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound featuring a fused triazole backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE involves multiple steps. The key starting materials include 7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and 4,6-dimethylpyrimidin-2-ylamine. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and potassium permanganate. Reaction conditions may involve varying temperatures, solvents like DMSO, and catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE stands out due to its unique combination of a fused triazole backbone and a sulfonylphenylacetamide moiety. This structure imparts high thermal stability and potential for diverse scientific applications .

Properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10O3S2/c1-10-7-11(2)21-15(20-10)25-32(29,30)13-5-3-12(4-6-13)22-14(28)8-31-17-24-23-16-26(18)9-19-27(16)17/h3-7,9H,8,18H2,1-2H3,(H,22,28)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVNVHGAYPXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3N=CN4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}ACETAMIDE

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